molecular formula C5H10FNO B13336902 (3R,5R)-5-Fluoropiperidin-3-ol

(3R,5R)-5-Fluoropiperidin-3-ol

Cat. No.: B13336902
M. Wt: 119.14 g/mol
InChI Key: NEKACQUHAHXIIL-RFZPGFLSSA-N
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Description

(3R,5R)-5-Fluoropiperidin-3-ol is a chiral fluorinated piperidine derivative. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both fluorine and hydroxyl groups in its structure makes it a valuable compound for medicinal chemistry, as these functional groups can significantly influence the biological activity and pharmacokinetic properties of the molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Fluoropiperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the asymmetric reduction of a fluorinated ketone using a chiral catalyst. This process ensures the formation of the desired enantiomer with high stereoselectivity. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas or a hydride donor, and a chiral ligand to induce asymmetry.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the reduction of fluorinated ketones. This method is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature. The use of recombinant ketone reductases and cofactor regeneration systems can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield fluorinated ketones or aldehydes, while reduction can produce de-fluorinated piperidines.

Scientific Research Applications

(3R,5R)-5-Fluoropiperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-5-Fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-5-Fluoropiperidin-3-ol is unique due to its specific combination of fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds, providing distinct advantages in terms of selectivity and potency compared to other similar compounds.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3R,5R)-5-fluoropiperidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1

InChI Key

NEKACQUHAHXIIL-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H](CNC[C@@H]1F)O

Canonical SMILES

C1C(CNCC1F)O

Origin of Product

United States

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